Mogroside I E1 is a cucurbitane triterpenoid saponin found in the stems and leaves of the Elaeocarpus glabripetalus plant. [] This compound was isolated for the first time from this plant, marking its first known occurrence within the Elaeocarpus genus. [] Its discovery holds relevance for potential biological activities and the study of natural product chemistry.
Mogroside I E1 is extracted from the dried fruit of Siraitia grosvenorii, which is native to Southern China. The fruit has been traditionally used in Chinese medicine for its health benefits and as a natural sweetener. The extraction process typically involves water or alcohol extraction methods to isolate the mogrosides from the fruit pulp.
Mogroside I E1 falls under the category of triterpene glycosides, characterized by a triterpene core structure linked to one or more sugar moieties. This classification is significant due to its implications for the compound's sweetness and bioactivity.
The biosynthesis of Mogroside I E1 involves several enzymatic steps starting from squalene, a precursor in the terpenoid biosynthetic pathway. Key enzymes involved in this pathway include:
Recent advancements in synthetic biology have enabled the use of recombinant yeast strains to produce mogrosides by expressing relevant biosynthetic genes. This method enhances the yield and purity of Mogroside I E1 compared to traditional extraction methods .
The molecular structure of Mogroside I E1 consists of a triterpene backbone (mogrol) with multiple glucose units attached via glycosidic bonds. The specific stereochemistry and arrangement of these sugar moieties contribute to its sweetness profile and biological activity.
The molecular formula for Mogroside I E1 is , with a molecular weight of approximately 642.7 g/mol. The compound exhibits a complex structure that includes multiple hydroxyl groups and sugar linkages, which are crucial for its solubility and sweetness .
Mogroside I E1 undergoes various chemical transformations, particularly during its biosynthesis. Key reactions include:
These reactions are essential for modifying the parent compound (mogrol) into various mogrosides, influencing their sweetness and functional properties. The enzymatic pathways are often optimized in biotechnological applications to enhance production efficiency .
Mogroside I E1 exerts its effects primarily through modulation of metabolic pathways related to glucose metabolism and antioxidant activity. It has been shown to inhibit certain enzymes involved in carbohydrate digestion, leading to reduced glucose absorption.
Research indicates that Mogroside I E1 can lower blood glucose levels and improve insulin sensitivity, making it a candidate for managing diabetes . Its antioxidant properties also contribute to reducing oxidative stress in cells.
Mogroside I E1 is typically a white to off-white powder, highly soluble in water due to its glycosidic nature. It has a sweet taste that is significantly more intense than sucrose.
Relevant analyses using high-performance liquid chromatography have confirmed the purity and concentration of Mogroside I E1 in various extracts .
Mogroside I E1 is primarily used as a natural sweetener in food products, offering an alternative to artificial sweeteners without the associated health risks. Beyond its role as a sweetener, it has potential applications in:
Ongoing research continues to explore additional therapeutic benefits associated with Mogroside I E1, particularly its role in chronic disease prevention .
Mogroside I E1 is a cucurbitane-type triterpenoid glycoside originating from the universal isoprenoid precursor isopentenyl diphosphate (IPP). Its biosynthesis proceeds through two interconnected pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. The MVA pathway generates the C30 triterpenoid backbone, where three acetyl-CoA molecules condense to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the rate-limiting step, producing mevalonic acid, which undergoes phosphorylation and decarboxylation to yield IPP [2] [10]. IPP and its isomer dimethylallyl diphosphate (DMAPP) undergo sequential head-to-tail condensations mediated by prenyltransferases to form farnesyl diphosphate (FPP). Squalene synthase (SQS) then dimerizes two FPP molecules to synthesize squalene, which is oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) [4] [10]. This epoxide serves as the universal precursor for triterpenoid diversity.
Table 1: Key Enzymes in Early Triterpenoid Biosynthesis
Enzyme | Gene Identifier | Function | Localization |
---|---|---|---|
HMGR | N/A | Converts HMG-CoA to mevalonate | Endoplasmic reticulum |
Squalene Synthase (SQS) | N/A | Condenses two FPP into squalene | Cytosol |
Squalene Epoxidase (SQE) | N/A | Oxidizes squalene to 2,3-oxidosqualene | Cytosol |
The committed step in Mogroside I E1 biosynthesis is the cyclization of 2,3-oxidosqualene into cucurbitadienol, catalyzed by cucurbitadienol synthase (CDS). CDS belongs to the oxidosqualene cyclase (OSC) family and directs the stereospecific cyclization and rearrangement of 2,3-oxidosqualene into the characteristic cucurbitane skeleton—a tetracyclic triterpene with a 19(10→9β)-abeo-10α-lanostane structure [8] [10]. In Siraitia grosvenorii, CDS exhibits high catalytic efficiency and substrate specificity for 2,3-oxidosqualene. Silencing CDS in transgenic monk fruit results in a >90% reduction in mogrosides, confirming its non-redundant role [8]. Cucurbitadienol undergoes cytochrome P450 (CYP450)-mediated oxidation, primarily at the C11 position, to yield mogrol, the immediate aglycone precursor of Mogroside I E1. Key CYP450s include CYP87D18 and CYP89A51, which introduce hydroxyl groups essential for subsequent glycosylation [3] [10].
Mogroside I E1 is synthesized from mogrol through regioselective glycosylation. The initial step involves UGT-dependent attachment of glucose to mogrol’s C3-OH or C24-OH positions. UGT74AC1 and UGT94-289-3 are pivotal in this process [3] [4]. UGT74AC1 catalyzes the 3-O-glucosylation of mogrol to form mogroside IA1, while UGT94-289-3 exhibits promiscuity toward both the R1 (C24) and R2 (C3) ends of mogrol derivatives:
Structural studies reveal that UGT94-289-3 possesses a dual-pocket active site, accommodating mogrosides with linear or branched sugar chains. Mutagenesis of residues (e.g., Phe150, His309) alters regioselectivity, favoring β(1→6) over β(1→2) linkages [4].
Table 2: Glycosyltransferases in Mogroside I E1 Biosynthesis
Enzyme | Acceptor Substrate | Reaction Catalyzed | Product Formed |
---|---|---|---|
UGT74AC1 | Mogrol | Glucosylation at C3-OH | Mogroside IA1 |
UGT720-269-1 | Mogrol | Glucosylation at C24-OH | Mogroside IIE (M2E) |
UGT94-289-3 | Mogroside IIE | β(1→6)-Glucosylation at C24-OH | Mogroside IIIE |
UGT94-289-3 | Mogroside III | β(1→2)-Glucosylation at C3-OH | Mogroside I E1 |
Due to Mogroside I E1’s low abundance in monk fruit (<0.1% dry weight), biotransformation offers an efficient production alternative:
Table 3: Biotransformation Methods for Mogroside I E1
Method | Biological Agent/Catalyst | Starting Material | Yield/Purity |
---|---|---|---|
Fungal Biotransformation | Ganoderma lucidum | Mogroside V | 55.1% purity, 74.7% recovery |
Immobilized UGTs | UGT94-289-3 on nanoparticles | Mogroside III | 85% conversion (10 cycles) |
Engineered Yeast Fermentation | Saccharomyces cerevisiae | Glucose | 252 mg/L titer |
Metabolic engineering enhances Mogroside I E1 production in planta and heterologous hosts:
Table 4: Metabolic Engineering Approaches for Mogroside I E1
Host System | Engineered Components | Key Output | Enhancement Factor |
---|---|---|---|
Nicotiana benthamiana | CDS + CYP87D18 + UGT74AC1 + UGT94-289-3 | 5.66 µg/g FW mogrosides | 50× vs. wild-type |
Saccharomyces cerevisiae | HMGR↑, SQE↑, CDS↑, UGT94-289-3 | 252 mg/L Mogroside I E1 | 20× cucurbitadienol titer |
Siraitia grosvenorii roots | rolB + mogrol feeding | 3.5× higher vs. fruit | 3.5× |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1